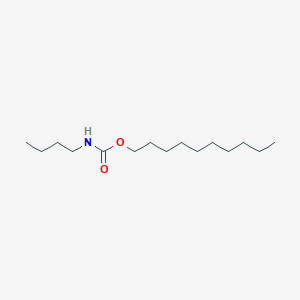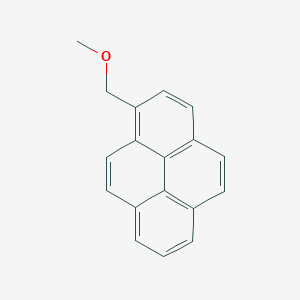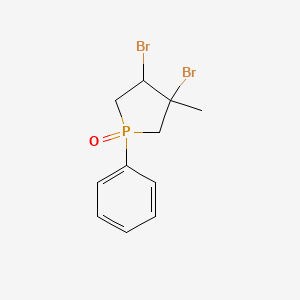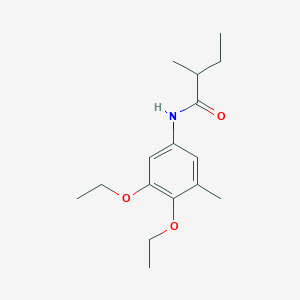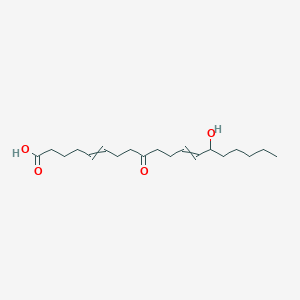
14-Hydroxy-9-oxononadeca-5,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxy-9-oxononadeca-5,12-dienoic acid: is a complex organic compound with the molecular formula C19H32O4. It is characterized by the presence of multiple functional groups, including hydroxyl, ketone, and carboxylic acid groups. This compound is notable for its unique structure, which includes a long carbon chain with conjugated double bonds and various oxygen-containing functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds that contain similar carbon skeletons. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of such complex organic molecules .
Análisis De Reacciones Químicas
Types of Reactions: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups into halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carboxylic acids, while reduction can yield secondary alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these reactions can modulate the redox state of cells and tissues .
Comparación Con Compuestos Similares
14-Hydroxy-9-oxo-5,12-nonadecadienoic acid: This compound shares a similar carbon skeleton but differs in the position of the functional groups.
12-Hydroxy-9-oxo-5,12-nonadecadienoic acid: Another similar compound with variations in the position of the hydroxyl and ketone groups.
Uniqueness: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid is unique due to its specific arrangement of functional groups and conjugated double bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
91326-99-7 |
|---|---|
Fórmula molecular |
C19H32O4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
14-hydroxy-9-oxononadeca-5,12-dienoic acid |
InChI |
InChI=1S/C19H32O4/c1-2-3-7-12-17(20)14-10-11-15-18(21)13-8-5-4-6-9-16-19(22)23/h4-5,10,14,17,20H,2-3,6-9,11-13,15-16H2,1H3,(H,22,23) |
Clave InChI |
FYKCDVZGFYUPQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CCCC(=O)CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
